molecular formula C19H19ClN4O B4623102 1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4623102
M. Wt: 354.8 g/mol
InChI Key: TWAPTAMQTZVWHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions starting from various precursors. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through five steps using 4-chlorobenzenamine as the starting material, with reaction conditions optimized for yield and purity (Lian-Di Kan, 2015). Such processes highlight the complexity and specificity required in the synthesis of triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including 1H NMR, MS, IR, and sometimes X-ray crystallography. For instance, the crystal structure and antitumor activity of a 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide were determined, showcasing the importance of structural analysis in understanding the compound's potential bioactivity (X. Ji et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving triazole derivatives can include various substitutions and cyclization processes, contributing to the diversity of triazole-based compounds. The reactions are often characterized by specific conditions such as temperature, solvent, and reagents, which influence the yield and properties of the resulting compounds. For example, the conversion of 4-amino-1,2,3-triazole-5-carboxamides to 2-substituted 8-azapurin-6-ones through condensation with amidines demonstrates the reactivity of triazole derivatives (A. Albert & A. Trotter, 1979).

Scientific Research Applications

Anticonvulsive Activity and Treatment of Epilepsy

The derivatives of the discussed chemical compound exhibit valuable pharmacological properties, including anticonvulsive activity. These compounds are useful for the treatment of epilepsy and conditions of tension and agitation, highlighting their importance in neurological research and therapy development. This application is significant in the pursuit of novel treatments for epilepsy and related neurological conditions (Shelton, 1981).

Antitumor Activity

Research has also demonstrated the potential of certain derivatives in the treatment of cancer. For example, the interaction of specific compounds with alkyl and aryl isocyanates has led to the development of derivatives with curative activity against L-1210 and P388 leukemia. These findings suggest that such compounds may act as prodrug modifications, highlighting their significance in cancer research and therapy innovation (Stevens et al., 1984).

Antimicrobial Activities

A range of newly synthesized derivatives has been screened for antimicrobial activities, with some displaying good or moderate activities against test microorganisms. This suggests the potential for the development of new antimicrobial agents, particularly important in addressing the challenge of antibiotic resistance (Bektaş et al., 2010).

Synthesis and Chemical Transformations

The discussed compounds have been synthesized through various chemical reactions, exploring different reaction conditions to achieve high yields. These studies not only expand the chemical knowledge surrounding these compounds but also provide valuable insights into optimizing their synthesis for potential industrial applications (Kan, 2015).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-7-5-8-12(2)17(11)21-19(25)18-14(4)24(23-22-18)16-10-6-9-15(20)13(16)3/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAPTAMQTZVWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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1-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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